molecular formula C13H17ClN2O2 B1345494 4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine CAS No. 77280-30-9

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine

Cat. No. B1345494
CAS RN: 77280-30-9
M. Wt: 268.74 g/mol
InChI Key: GCBXVGDTMAULPU-UHFFFAOYSA-N
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Description

The compound “4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine” is a complex organic molecule. It likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide detailed information about the connectivity of atoms within the molecule and their spatial arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to predict without more specific information .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Biological Evaluation of Compounds

  • Anticonvulsant Activity : A study on N4-(2,6-dimethylphenyl) semicarbazones, which are structurally dissimilar from many common anticonvulsants, found that these compounds exhibited significant anticonvulsant activity in various models of seizure, with one compound emerging as a prototype with no neurotoxicity and hepatotoxicity, suggesting potential for developing new anticonvulsant drugs (Yogeeswari et al., 2005).

  • Antimycobacterial and Antialgal Activity : Research on 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones demonstrated antimycobacterial and photosynthesis-inhibiting activities, with specific compounds showing higher activity than standard treatments against certain Mycobacterium species (Kubicová et al., 2003).

  • Electrochemical Fluorination : The electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives was explored, yielding F-acid fluorides in fair yields. This study presents the spectroscopic data and physical properties of the new nitrogen-containing F-carboxylic acids, highlighting the method's potential for synthesizing fluorinated compounds (Takashi et al., 1998).

  • Pesticide Removal from Wastewater : A study on the use of a low-cost biosorbent for the removal of pesticides, including dimetomorph, from wastewaters demonstrated the material's efficiency in adsorbing pesticides, offering a cheap method for cleaning polluted waters (Boudesocque et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. In general, avoid inhalation, contact with eyes and skin, and ingestion .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-7-16(8-10(2)18-9)13(17)15-12-5-3-11(14)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXVGDTMAULPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998525
Record name N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Chlorophenylcarbamyl)-2,6-dimethylmorpholine

CAS RN

77280-30-9
Record name Morpholine, 2,6-dimethyl-4-(p-chlorocarbanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC162176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162176
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(4-CHLOROPHENYL)CARBAMOYL)-2,6-DIMETHYLMORPHOLINE
Source European Chemicals Agency (ECHA)
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